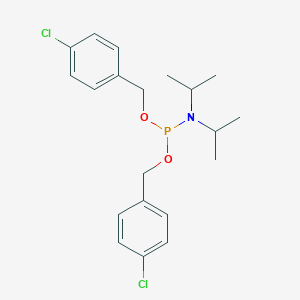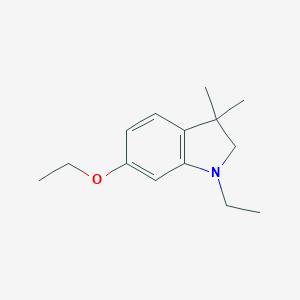
6-Ethoxy-1-ethyl-3,3-dimethylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxy-1-ethyl-3,3-dimethylindoline (EEDMI) is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of indoline derivatives. EEDMI is a yellowish crystalline powder that is soluble in organic solvents and has a molecular weight of 223.33 g/mol.
科学的研究の応用
6-Ethoxy-1-ethyl-3,3-dimethylindoline has been studied extensively for its potential applications in various fields. One of the most significant applications of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is in the field of organic electronics. 6-Ethoxy-1-ethyl-3,3-dimethylindoline has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). 6-Ethoxy-1-ethyl-3,3-dimethylindoline has also been studied for its potential use in the development of organic field-effect transistors (OFETs).
作用機序
The mechanism of action of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is not fully understood, but it is believed to act as a hole-transporting material in organic electronic devices. 6-Ethoxy-1-ethyl-3,3-dimethylindoline has a high electron affinity, which allows it to efficiently transport holes through the device. The exact mechanism of how 6-Ethoxy-1-ethyl-3,3-dimethylindoline transports holes is still under investigation.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 6-Ethoxy-1-ethyl-3,3-dimethylindoline. However, studies have shown that 6-Ethoxy-1-ethyl-3,3-dimethylindoline is relatively non-toxic and does not exhibit any significant cytotoxicity. 6-Ethoxy-1-ethyl-3,3-dimethylindoline has also been shown to be stable under ambient conditions, making it an ideal material for use in organic electronic devices.
実験室実験の利点と制限
One of the significant advantages of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is its ease of synthesis and high purity. 6-Ethoxy-1-ethyl-3,3-dimethylindoline can be synthesized in a laboratory setting using relatively simple equipment and techniques. 6-Ethoxy-1-ethyl-3,3-dimethylindoline is also relatively stable under ambient conditions, making it easy to handle and store. However, one of the limitations of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is its limited solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the research of 6-Ethoxy-1-ethyl-3,3-dimethylindoline. One potential direction is the development of new synthesis methods for 6-Ethoxy-1-ethyl-3,3-dimethylindoline that are more efficient and environmentally friendly. Another potential direction is the investigation of the mechanism of action of 6-Ethoxy-1-ethyl-3,3-dimethylindoline in organic electronic devices. Additionally, studies can be conducted to explore the potential use of 6-Ethoxy-1-ethyl-3,3-dimethylindoline in other fields, such as catalysis and material science.
Conclusion
In conclusion, 6-Ethoxy-1-ethyl-3,3-dimethylindoline is a promising chemical compound that has potential applications in various fields, particularly in organic electronics. The synthesis of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is relatively simple, and the compound is relatively stable under ambient conditions. While there is limited research on the biochemical and physiological effects of 6-Ethoxy-1-ethyl-3,3-dimethylindoline, studies have shown that it is relatively non-toxic. Further research is needed to fully understand the mechanism of action of 6-Ethoxy-1-ethyl-3,3-dimethylindoline and to explore its potential applications in other fields.
合成法
The synthesis of 6-Ethoxy-1-ethyl-3,3-dimethylindoline involves the reaction between 4-methyl-2-nitroaniline and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place in ethanol, and the resulting product is then reduced with sodium borohydride to yield 6-Ethoxy-1-ethyl-3,3-dimethylindoline. The synthesis of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is relatively simple and can be carried out in a laboratory setting.
特性
CAS番号 |
141315-04-0 |
|---|---|
製品名 |
6-Ethoxy-1-ethyl-3,3-dimethylindoline |
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
6-ethoxy-1-ethyl-3,3-dimethyl-2H-indole |
InChI |
InChI=1S/C14H21NO/c1-5-15-10-14(3,4)12-8-7-11(16-6-2)9-13(12)15/h7-9H,5-6,10H2,1-4H3 |
InChIキー |
RKTKOFGIJCUHJM-UHFFFAOYSA-N |
SMILES |
CCN1CC(C2=C1C=C(C=C2)OCC)(C)C |
正規SMILES |
CCN1CC(C2=C1C=C(C=C2)OCC)(C)C |
同義語 |
1H-Indole,6-ethoxy-1-ethyl-2,3-dihydro-3,3-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



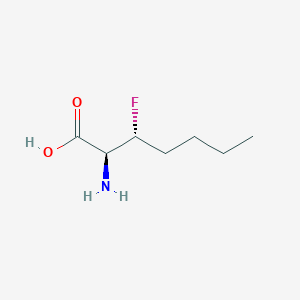
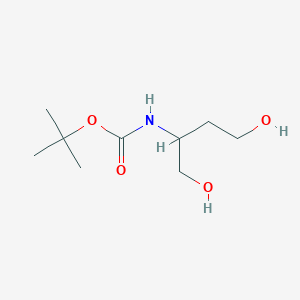
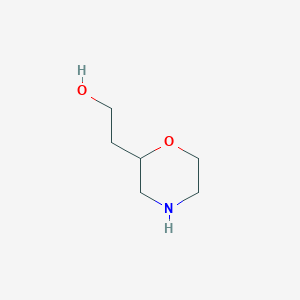
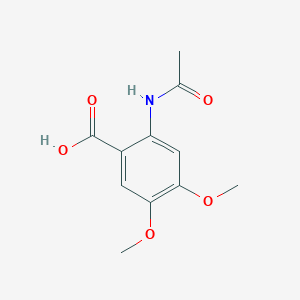
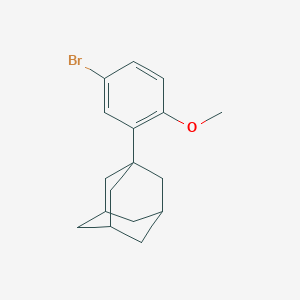
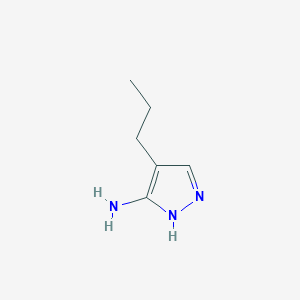
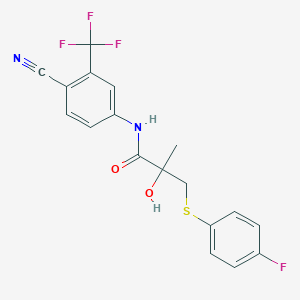
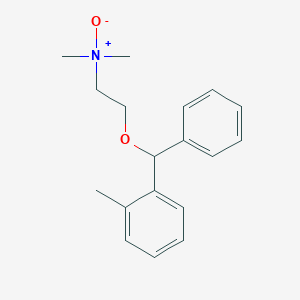
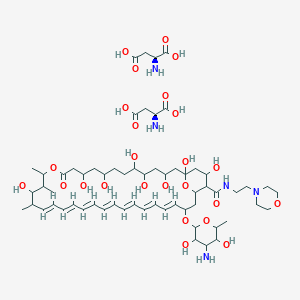
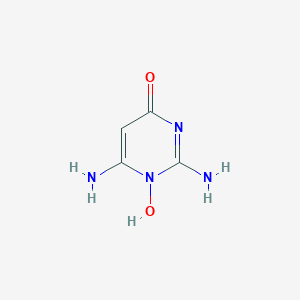
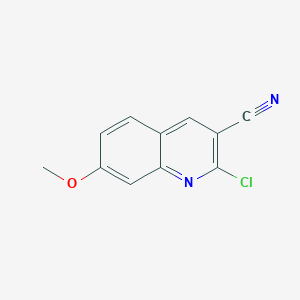
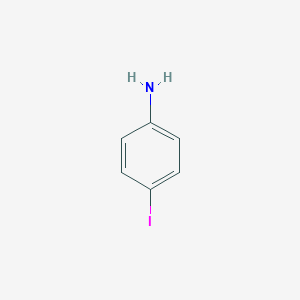
![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)
